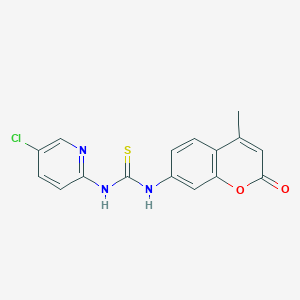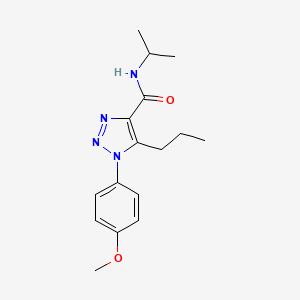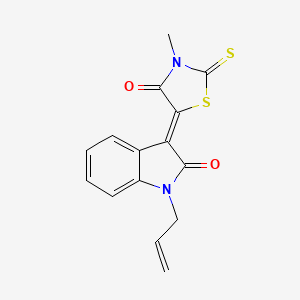![molecular formula C21H20N2O4S B4596667 3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4596667.png)
3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.11437830 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Research on analogs similar to the mentioned compound involves studying their structure-activity relationships, particularly for their potential as substrate-specific inhibitors in cellular processes. For instance, studies have shown that shifting substitution patterns on the phenyl ring can significantly impact the functional activities of these compounds, such as inhibiting cell proliferation and inducing apoptosis. This suggests their utility in developing new therapeutic agents targeting specific cellular pathways, such as ERK1/2 substrate-specific inhibitors in human leukemia cells (Li et al., 2009).
Synthesis and Biological Activity
The synthesis and evaluation of biological activities of compounds containing the thiazolidine-2,4-dione core structure have been extensively studied. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, novel derivatives derived from natural compounds have shown significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Material Science Applications
In material science, derivatives of morpholine-2,5-dione, such as those with benzyl-protected carboxylic acid or benzyloxycarbonyl-protected amine groups, have been synthesized and utilized in the preparation of polyesteramides with pendant functional groups. These materials are of interest for their biodegradable properties and potential applications in creating functional polymers with specific chemical functionalities (Veld et al., 1992).
Antimicrobial and Anticancer Activities
Compounds structurally related to 3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione have been studied for their antimicrobial and anticancer activities. For instance, derivatives with thiazolidine-2,4-dione cores have shown selective cytotoxic and genotoxic activities against lung carcinoma cells, highlighting their potential in cancer therapy (Rodrigues et al., 2018).
Hypoglycemic and Hypolipidemic Activities
Studies have also focused on the hypoglycemic and hypolipidemic activities of thiazolidine-2,4-dione derivatives, indicating their potential as therapeutic agents for managing diabetes and lipid disorders. Specific compounds have demonstrated activities comparable to known medications, underscoring the therapeutic potential of these chemical structures (Sohda et al., 1982).
Propriétés
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-18-5-3-2-4-17(18)23-20(24)19(28-21(23)25)14-15-6-8-16(9-7-15)22-10-12-27-13-11-22/h2-9,14H,10-13H2,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMJQWLSXMPTDD-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4596595.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4596598.png)
![2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4596602.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4596609.png)
![2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4596610.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4596629.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B4596641.png)

![(tetrahydro-2-furanylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4596654.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B4596656.png)

![2-(3-chlorophenyl)-3-methyl-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4596674.png)

